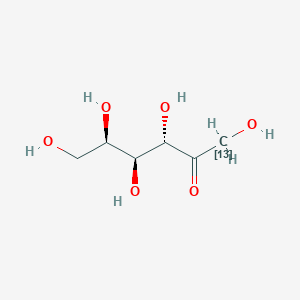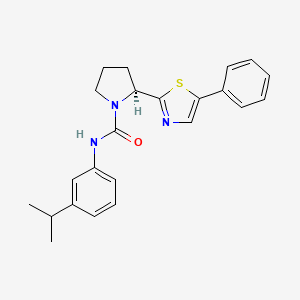
TRPV1 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRPV1 antagonist 3: is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is activated by various stimuli, including capsaicin, heat, and protons. TRPV1 antagonists are being studied for their potential to treat chronic pain and other conditions related to TRPV1 activation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of polar aprotic solvents and bases such as sodium to facilitate selective reactions . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to multi-kilogram scales. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions: TRPV1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
Chemistry: In chemistry, TRPV1 antagonist 3 is used as a tool to study the structure and function of TRPV1 channels. It helps in understanding the binding sites and activation mechanisms of these channels .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological and pathological processes, including pain sensation, inflammation, and neurodegenerative diseases .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating chronic pain, neuropathic pain, and other conditions associated with TRPV1 activation .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new compounds with similar or improved efficacy .
作用机制
TRPV1 antagonist 3 exerts its effects by binding to the TRPV1 channel and inhibiting its activation. This prevents the influx of cations, such as calcium, into the cell, thereby reducing the sensation of pain and heat. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in its activation by various stimuli .
相似化合物的比较
Capsazepine: The first competitive TRPV1 antagonist described, used as a reference compound in TRPV1 research.
AMG9810: Another TRPV1 antagonist with similar properties and applications.
Iodoresiniferatoxin: A potent TRPV1 antagonist with a different chemical structure.
Uniqueness: TRPV1 antagonist 3 is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers distinct advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C23H25N3OS |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
InChI 键 |
CZISSZWUQQBGMU-FQEVSTJZSA-N |
手性 SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


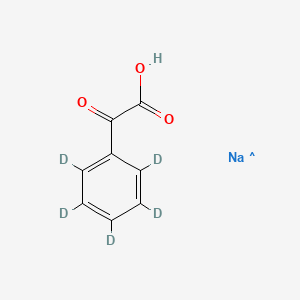
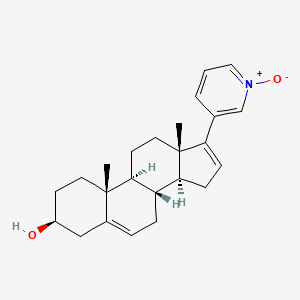
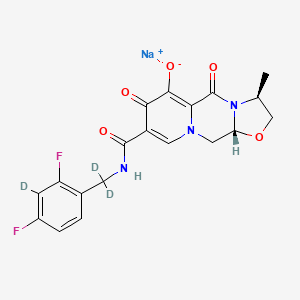
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)





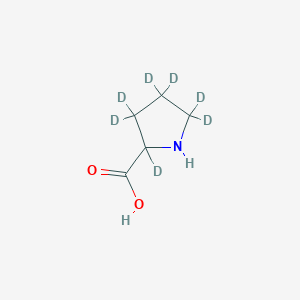
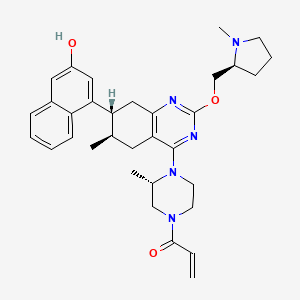

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
